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Cat. No.: B3075470 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Abstract
This application note describes a robust and sensitive method for the quantitative analysis of

Losartan in human plasma using liquid chromatography-tandem mass spectrometry (LC-

MS/MS). While the use of a stable isotope-labeled internal standard such as Losartan-d9 is

highly recommended for optimal accuracy and precision, the presented protocol is based on

widely published methods utilizing structurally similar internal standards like Irbesartan or

Candesartan, due to a lack of publicly available validated methods employing Losartan-d9.

The method involves a straightforward solid-phase extraction (SPE) procedure for sample

cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole

mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is

suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research

applications requiring the accurate measurement of Losartan concentrations in plasma.

Introduction
Losartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of

hypertension. The quantification of Losartan in biological matrices like plasma is crucial for

pharmacokinetic and bioavailability studies. LC-MS/MS has become the gold standard for such

analyses due to its high sensitivity, selectivity, and speed. The use of an appropriate internal

standard is critical to correct for variations in sample preparation and instrument response. A

stable isotope-labeled internal standard, such as Losartan-d9, is ideal as it shares very similar
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physicochemical properties with the analyte, ensuring accurate correction. This document

provides a detailed protocol for the quantitative analysis of Losartan in plasma, adaptable for

use with a suitable internal standard.

Experimental
Materials and Reagents

Losartan potassium reference standard

Losartan-d9 (or other suitable internal standard such as Irbesartan or Candesartan)

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Formic acid (LC-MS grade)

Water (deionized, 18 MΩ·cm)

Human plasma (K2-EDTA)

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g.,

Sciex, Agilent, Waters)

Analytical column (e.g., C18, 50 mm x 2.1 mm, 3.5 µm)

Standard Solutions
Stock solutions of Losartan and the internal standard (e.g., Losartan-d9) are prepared in

methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of

the stock solutions with a 50:50 mixture of methanol and water.
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Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of Losartan and the

internal standard from plasma.
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Plasma Sample Preparation

1. 200 µL Plasma Sample

2. Add Internal Standard (Losartan-d9)

3. Vortex

4. Add 200 µL 2% Formic Acid in Water

5. Vortex

6. Load onto Conditioned SPE Cartridge

7. Wash with 1 mL Water, then 1 mL 5% Methanol

8. Elute with 1 mL Methanol

9. Evaporate to Dryness under Nitrogen

10. Reconstitute in 200 µL Mobile Phase

11. Inject into LC-MS/MS
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Liquid Chromatography
Column: C18, 50 mm x 2.1 mm, 3.5 µm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Flow Rate: 0.4 mL/min

Gradient:

0.0-0.5 min: 20% B

0.5-2.0 min: 20% to 80% B

2.0-2.5 min: 80% B

2.5-2.6 min: 80% to 20% B

2.6-3.5 min: 20% B

Injection Volume: 5 µL

Column Temperature: 40 °C

Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

Source Temperature: 500 °C

IonSpray Voltage: 5500 V

MRM Transitions
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Analyte Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

Losartan 423.2 207.1 35

Losartan-d9 432.2 214.1 35

Note: The MRM transition for Losartan-d9 is predicted based on its structure and may require

optimization.

Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the

following parameters:

Linearity: A calibration curve should be prepared by spiking blank plasma with known

concentrations of Losartan. A typical linear range is 1 to 1000 ng/mL.

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low,

medium, and high concentrations in multiple replicates on the same day (intra-day) and on

different days (inter-day).

Recovery: The efficiency of the extraction process is determined by comparing the analyte

response in pre-spiked extracted samples to post-spiked extracted samples.

Matrix Effect: Assessed to ensure that endogenous plasma components do not interfere with

the ionization of the analyte and internal standard.

Stability: The stability of Losartan in plasma under various conditions (freeze-thaw, short-

term benchtop, long-term storage) should be evaluated.

Quantitative Data Summary
The following tables summarize typical validation data for the quantitative analysis of Losartan

in plasma.

Table 1: Calibration Curve Parameters
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Analyte Linear Range (ng/mL) Correlation Coefficient (r²)

Losartan 1 - 1000 > 0.995

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Level
Concentrati
on (ng/mL)

Intra-day
Precision
(%CV)

Intra-day
Accuracy
(%)

Inter-day
Precision
(%CV)

Inter-day
Accuracy
(%)

LLOQ 1 < 15 85-115 < 15 85-115

Low 3 < 15 85-115 < 15 85-115

Medium 100 < 15 85-115 < 15 85-115

High 800 < 15 85-115 < 15 85-115

Table 3: Recovery and Matrix Effect

Analyte Recovery (%) Matrix Effect (%)

Losartan > 85 90-110

Internal Standard > 85 90-110

Losartan Signaling Pathway
Losartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor,

which is a key component of the Renin-Angiotensin System (RAS).
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Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the

quantitative analysis of Losartan in human plasma. The use of a stable isotope-labeled internal

standard like Losartan-d9 is recommended for achieving the highest level of accuracy and

precision. Proper method validation is essential to ensure the reliability of the results for clinical

and research applications.

To cite this document: BenchChem. [Application Note: Quantitative Analysis of Losartan in
Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3075470#quantitative-analysis-of-losartan-in-plasma-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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